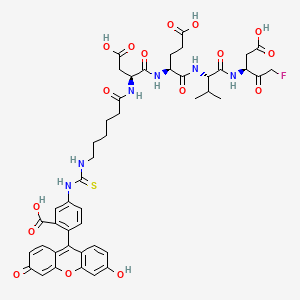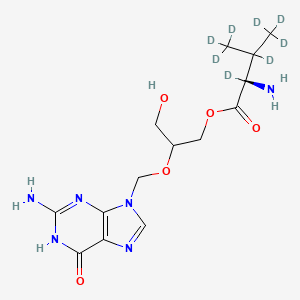
1-epi-Regadenoson hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-epi-Regadenoson hydrazone is an intermediate compound in the synthesis of the alpha isomer impurity of Regadenoson, which is a highly selective adenosine A2A receptor agonist . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of cardiovascular drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Regadenoson hydrazone involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction conditions typically include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-epi-Regadenoson hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield halogenated compounds .
Applications De Recherche Scientifique
1-epi-Regadenoson hydrazone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in developing cardiovascular drugs and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
1-epi-Regadenoson hydrazone exerts its effects by acting as an intermediate in the synthesis of Regadenoson, a selective adenosine A2A receptor agonist . The adenosine A2A receptor is involved in various physiological processes, including vasodilation and myocardial blood flow regulation. By mimicking the effects of adenosine, Regadenoson increases coronary blood flow and enhances myocardial perfusion .
Comparaison Avec Des Composés Similaires
Regadenoson: A highly selective adenosine A2A receptor agonist used in myocardial perfusion imaging.
Hydrazones: A class of compounds known for their unique biological activities and coordination abilities.
Uniqueness of 1-epi-Regadenoson Hydrazone: this compound is unique due to its role as an intermediate in the synthesis of the alpha isomer impurity of Regadenoson. This specificity makes it a valuable compound in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C10H15N7O4 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9+/m1/s1 |
Clé InChI |
BAYFDGKAUSOEIS-BDXYJKHTSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)


![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


